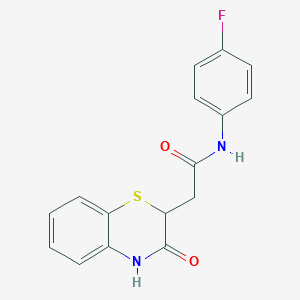

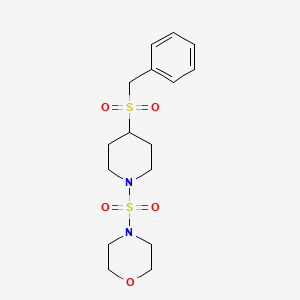

![molecular formula C13H10ClN3OS2 B2459920 6-[(3-氯苄基)硫代]咪唑并[2,1-b][1,3]噻唑-5-甲醛肟 CAS No. 861211-73-6](/img/structure/B2459920.png)

6-[(3-氯苄基)硫代]咪唑并[2,1-b][1,3]噻唑-5-甲醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

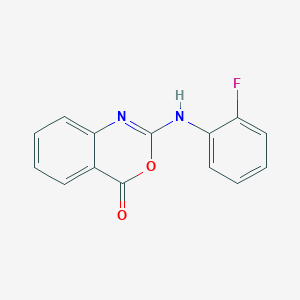

“6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime” is a chemical compound . It belongs to the class of nitrogen- and sulfur-containing heterocyclic compounds .

Synthesis Analysis

The synthesis of such compounds involves constructing imidazo[2,1-b]thiazines and their hydrogenated analogs . The synthetic approaches are grouped by the degree of research done on the imidazothiazine scaffold .Molecular Structure Analysis

The molecular formula of this compound is C14H12ClN3OS2 . It is a member of the azole heterocycles that include imidazoles and oxazoles .科学研究应用

作用机制

Target of Action

Similar compounds have been shown to have anticancer properties, suggesting that this compound may also target cancer cells .

Mode of Action

It is known that similar compounds interact with their targets by inhibiting cell proliferation . This compound may also interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been shown to affect pathways related to cell proliferation and apoptosis .

Pharmacokinetics

Similar compounds are known to have good bioavailability .

Result of Action

Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cells .

Action Environment

Similar compounds are known to be stable under normal storage conditions .

实验室实验的优点和局限性

The advantages of using CBT-CO in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. In addition, CBT-CO is stable under a wide range of conditions, making it suitable for long-term storage. The main limitation of using CBT-CO in laboratory experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.

未来方向

In the future, CBT-CO could be used in the synthesis of more complex organic compounds, such as peptides and peptidomimetics. In addition, CBT-CO could be used in the synthesis of drugs and other biologically active compounds, such as anti-inflammatory agents, anticonvulsants, and antipsychotics. Furthermore, CBT-CO could be used in the synthesis of drug delivery systems and drug targeting systems. Finally, CBT-CO could be used in the synthesis of enzymes and other proteins.

合成方法

CBT-CO is synthesized via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and sodium sulfide. The reaction produces a sulfide intermediate, which is then reacted with an imidazole derivative in the presence of a base, such as sodium hydroxide. The resulting product is a sulfonamide intermediate that is then reacted with a carbaldehyde oxime to produce CBT-CO.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime involves the reaction of 3-chlorobenzyl mercaptan with 2-bromoacetophenone to form 3-(2-bromoacetophenylthio)toluene. This intermediate is then reacted with 2-aminothiazole to form 6-(3-(2-bromoacetophenylthio)toluene)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde. Finally, the aldehyde group is converted to an oxime group using hydroxylamine hydrochloride.", "Starting Materials": [ "3-chlorobenzyl mercaptan", "2-bromoacetophenone", "2-aminothiazole", "hydroxylamine hydrochloride" ], "Reaction": [ "3-chlorobenzyl mercaptan + 2-bromoacetophenone → 3-(2-bromoacetophenylthio)toluene", "3-(2-bromoacetophenylthio)toluene + 2-aminothiazole → 6-(3-(2-bromoacetophenylthio)toluene)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde", "6-(3-(2-bromoacetophenylthio)toluene)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde + hydroxylamine hydrochloride → 6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime" ] } | |

CAS 编号 |

861211-73-6 |

分子式 |

C13H10ClN3OS2 |

分子量 |

323.8 g/mol |

IUPAC 名称 |

N-[[6-[(3-chlorophenyl)methylsulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]hydroxylamine |

InChI |

InChI=1S/C13H10ClN3OS2/c14-10-3-1-2-9(6-10)8-20-12-11(7-15-18)17-4-5-19-13(17)16-12/h1-7,18H,8H2 |

InChI 键 |

CVYKMOAWMRJRJB-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)CSC2=C(N3C=CSC3=N2)C=NO |

规范 SMILES |

C1=CC(=CC(=C1)Cl)CSC2=C(N3C=CSC3=N2)C=NO |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

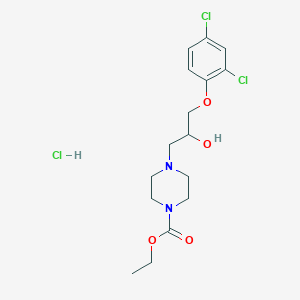

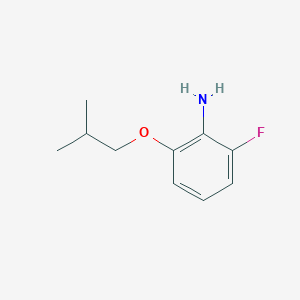

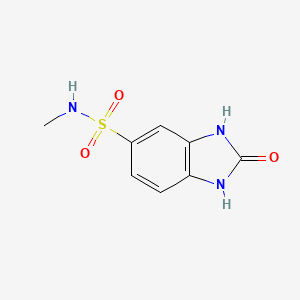

![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2459847.png)

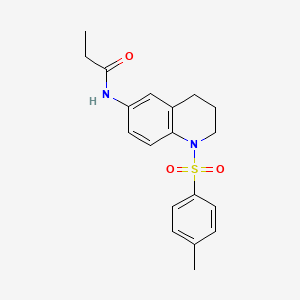

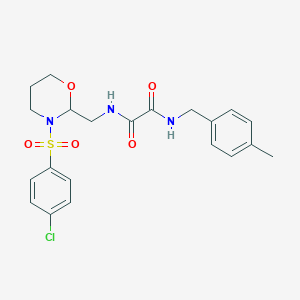

![N,N-dimethyl-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiop hen-4-ylthio))acetamide](/img/structure/B2459848.png)

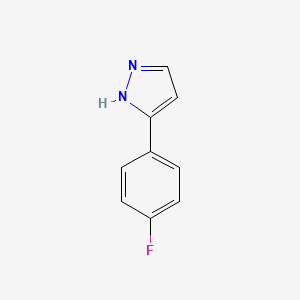

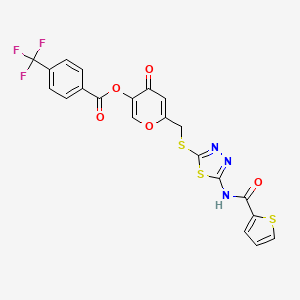

![3-[1-(Pent-4-enoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2459853.png)

![N-cyclopentyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)